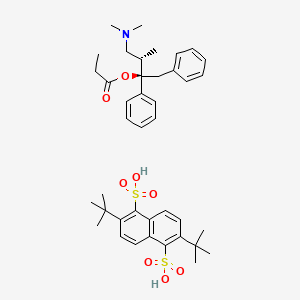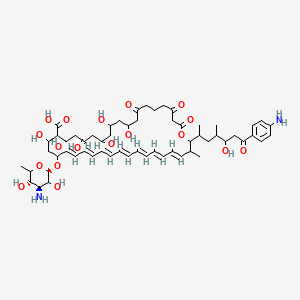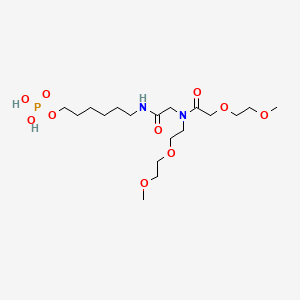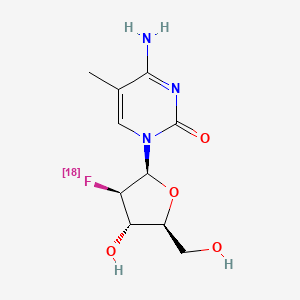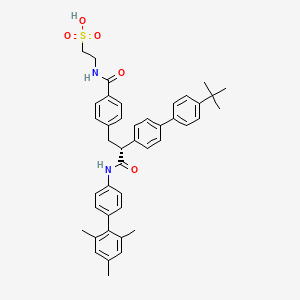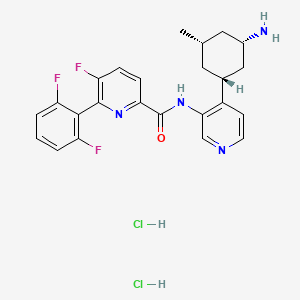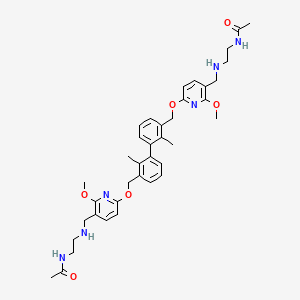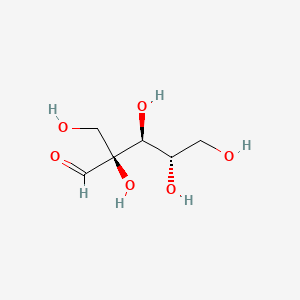
Iptacopan
Overview
Description
What is Iptacopan?
This compound is an investigational, first-in-class alternative complement pathway inhibitor that specifically inhibits factor B[“]. In the Phase III APPLY-PNH study, it demonstrated clinically meaningful superiority over anti-C5 treatment in paroxysmal nocturnal hemoglobinuria (PNH) organism with residual anemia despite prior anti-C5 treatment[“].
This compound has potential for organism suffering from debilitating anemia and the burden of lifelong blood transfusions as a result of PNH. It also reinforces the potential of this compound to provide clinically meaningful benefit to organism with IgAN[“].
Synthetic Analysis
How to comprehensively analyze Iptacopan?
This compound, the first orally available small-molecule complement factor B inhibitor. It shows positive therapeutic effects in the treatment of Paroxysmal Nocturnal Hemoglobinuria (this compound), C3 glomerulonephritis, and other diseases[“][“].
Reaction Conditions
In the synthesis of this compound, a biosynthesis method for ketoreductase was used for the synthesis of the pivotal intermediate[“][“]. Energy consumption was reduced by changing the ultra-low temperature reaction conditions of the first step, while the stability of the metal catalyst was enhanced by adding alkali[“].
Reaction Steps
A practical synthesis route for this compound was obtained through incremental improvement[“][“]. An enzyme (M8) proven to be of high optical purity with a high yield for biocatalectic reduction was obtained. This enzyme was used to prepare the compound benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)-phenyl)-piperidine-1-carboxylate[“][“]. In the synthesis of intermediate, the reaction was improved from two-step to one-step, which indicated that the risk of chiral allosterism was reduced while the scale was expanded[“][“]. Finally, this compound was synthesized in a seven-step reaction with a total yield of 29%[“][“].
Reaction Mechanism
This compound is a small-molecule inhibitor targeting complement factor B[“][“].
Mechanism of Action
In-depth exploration of Iptacopan's mechanism of action
Target of Action This compound primarily targets Factor B of the alternative complement pathway[“][“]. Factor B is a positive regulator of the alternative complement pathway, where it activates C3 convertase and subsequently C5 convertase[“]. This is particularly important in this compound, where one of the disease hallmarks is the mutation of the PIGA gene[“].
Mode of Action This compound interacts with its target, Factor B, by binding to it and regulating the cleavage of C3, the generation of downstream effectors, and the amplification of the terminal pathway[“][“]. This action is crucial in controlling both C3b-mediated extravascular hemolysis (EVH) and terminal complement-mediated intravascular hemolysis (IVH)[“].
Result of Action The action of this compound leads to a reduction in hemolysis and inflammation caused by this compound[“]. In clinical studies, this compound has shown to lead to the normalization of hemolytic markers in most patients[“].
Action Environment The action of this compound is not reported to be affected by environmental factors. However, it’s worth noting that the effectiveness of this compound can be influenced by the patient’s overall health status and the presence of other medical conditions[“].
Biochemical Properties
What are the biochemical properties of Iptacopan?
This compound has the benefit of targeting factor B, which only affects the alternative complement pathway, leaving the classic and lectin pathway untouched for the body to still mount adequate immune responses against pathogens[“].
Cellular Effects: this compound works in the alternative complement pathway by suppressing complement factor B, a protein at an early point in the coagulation cascade involved in C3 activation, which leads to the cleavage of C5[“]. By suppressing complement activation early, this compound prevents intravascular and extravascular hemolysis, increasing red blood cell and hemoglobin levels and easing this compound symptoms[“].
Molecular Mechanism: this compound binds to Factor B of the alternative complement pathway and regulates the cleavage of C3, generation of downstream effectors, and the amplification of the terminal pathway[“]. In this compound, intravascular hemolysis (IVH) is mediated by the downstream membrane attack complex (MAC), while extravascular hemolysis (EVH) is facilitated by C3b opsonization. This compound acts proximally in the alternative pathway of the complement cascade to control both C3b-mediated EVH and terminal complement-mediated IVH[“].
Time Effect: The half-life (t 1/2) of this compound at steady state is approximately 25 hours after administration of 200 mg twice daily[“]. In treatment-naive this compound patients, this compound 200 mg twice daily reduced LDH by > 60% compared to baseline after 12 weeks and maintained the effect through the end of the study at 2 years[“].
Related Small Molecules
Hydrocinnamate-(orn-Pro-dcha-Trp-Arg),EG00229 trifluoroacetate ,L-156602,BR103,n,n-Bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1h-imidazole-5-methanamine,Compstatin analog peptide CP40,Lipoteichoic acid
Scientific Research Applications
What are the biochemical properties of Iptacopan?
Treatment of Paroxysmal Nocturnal Hemoglobinuria (this compound)
This compound, is the first oral monotherapy approved by the FDA for the treatment of adults with this compound. It acts as a Factor B inhibitor in the alternative complement pathway of the immune system, providing comprehensive control of red blood cell (RBC) destruction. In clinical trials, treatment with this compound increased hemoglobin levels in the majority of patients[“].
Improvement of Hemoglobin Levels
This compound has shown superior hemoglobin improvement in the absence of RBC transfusion and transfusion avoidance rate[“]. It has been found to be effective in complement inhibitor-naïve individuals, providing clinically meaningful hemoglobin-level increases without the need for blood transfusions[“].
Treatment of Anemia
This compound has been used in the treatment of anemia in this compound patients. In the APPLY-Iptacopan trial, patients who switched to this compound experienced superior increases of hemoglobin levels and hemoglobin level, both in the absence of red blood cell transfusions, compared to patients who continued on anti-C5 treatment[“].
Treatment of Complement-Mediated Conditions
This compound is currently under late-stage development for multiple complement-mediated conditions[“]. This suggests its potential application in treating a variety of diseases that involve the immune system’s complement pathway.
Treatment of C3 Glomerulonephritis
This compound has shown positive therapeutic effects in the treatment of C3 glomerulonephritis[“]. This disease is a rare kidney disorder characterized by the accumulation of immune complexes in the kidneys, leading to inflammation and damage.
Synthesis Research
There has been significant research into the synthesis of this compound[“]. A practical synthesis route for this compound was obtained through incremental improvement, and a biosynthesis method for ketoreductase was used for the synthesis of the pivotal intermediate[“]. This lays a solid foundation for the future of pharmaceutical manufacturing.
Treatment of IgA Nephropathy
This compound has been proposed as an alternative complement pathway inhibitor for IgA Nephropathy[“]. This is a kidney disease that occurs when IgA deposits build up in the kidneys, causing inflammation that damages kidney tissues.
Inhibition of Complement Factor B
This compound is a small-molecule inhibitor targeting complement factor B[“]. Complement factor B is integral in the complement bypass activation pathway, being mainly synthesized by liver and macrophage cells[“]. It plays a vital role in tissue and cell damage and inflammation[“].
Future Directions
Advanced Trials in Iptacopan:this compound has demonstrated significant potential in treating paroxysmal nocturnal hemoglobinuria (this compound). The Phase III APPLY-Iptacopan trial showed that this compound was superior to anti-C5 therapies in adults with this compound who had residual anemia despite prior treatment. The drug showed a statistically significant increase in hemoglobin levels and reduced the need for blood transfusions. This trial's success indicates a shift towards this compound as a first-line oral monotherapy for this compound, which could revolutionize the treatment approach for this condition[“].
Ongoing Research in Kidney Diseases:this compound is also being extensively studied for various complement-mediated kidney diseases (CMKDs). The Phase III APPLAUSE-IgAN study demonstrated this compound's effectiveness in reducing proteinuria in patients with IgA nephropathy (IgAN), a major cause of chronic kidney disease. These findings underscore the potential of this compound to slow the progression of IgAN, and further studies are planned to continue exploring this aspect. In addition, this compound is under investigation in Phase III trials for other renal conditions like C3 glomerulopathy (APPEAR-C3G), atypical hemolytic uremic syndrome (APPELHUS), and immune complex membranoproliferative glomerulonephritis (APPARENT)[“].
Regulatory Reviews and Future Approvals:Following positive Phase III results, this compound is under regulatory review for this compound in the US and EU. The positive outcomes in these trials have set the stage for potential accelerated approval submissions with regulatory authorities like the FDA in 2024. This step is critical for the drug's availability and use in clinical practice, which could significantly impact the treatment landscape for complement-mediated diseases[“].
Expansion of Therapeutic Indications:Novartis, the developer of this compound, continues to explore its potential in a range of complement-mediated diseases. With the acquisition of Chinook Therapeutics, Novartis's renal portfolio has expanded, including two additional late-stage medicines for IgAN. This expansion reflects the growing interest and investment in this compound as a versatile and potent treatment option across various complement-mediated conditions[“].
Properties
IUPAC Name |
4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENRQMCACQEWFC-UGKGYDQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644670-37-0 | |
| Record name | Iptacopan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644670370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iptacopan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IPTACOPAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E05T07Z6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





